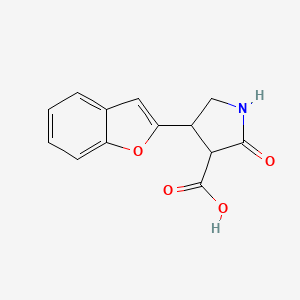

4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid

Description

Properties

CAS No. |

88234-81-5 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO4/c15-12-11(13(16)17)8(6-14-12)10-5-7-3-1-2-4-9(7)18-10/h1-5,8,11H,6H2,(H,14,15)(H,16,17) |

InChI Key |

XSPMGTRNNWVXHV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(=O)N1)C(=O)O)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Directed C–H Arylation and Transamidation Approach

A highly modular and efficient method for synthesizing benzofuran derivatives involves 8-aminoquinoline directed C–H arylation catalyzed by palladium, followed by transamidation chemistry to introduce amide or related functionalities at the C3 position of benzofuran.

- Key steps:

- Pd-catalyzed C–H activation and arylation of benzofuran-2-carboxamides.

- One-pot, two-step transamidation converting N-acyl-Boc-carbamates to amides.

- Conditions:

- Pd(OAc)2 catalyst, NaOAc, AgOAc in CPME solvent at 110 °C.

- Boc2O/DMAP for Boc activation at 60 °C.

- Aminolysis with amines in toluene at 60 °C.

- Outcome:

- High yields of C3-substituted benzofuran-2-carboxamide derivatives.

- Versatility for diverse amine nucleophiles.

This method provides a robust platform for preparing benzofuran intermediates that can be further elaborated into the target compound.

Formation of the Pyrrolidine-2-one Core

Gould-Jacobs Reaction and Related Transformations

The pyrrolidine-2-one (2-oxopyrrolidine) ring with a carboxylic acid substituent at position 3 can be synthesized via cyclization reactions starting from amino-benzofuran carboxylates or related precursors.

- Example:

- Potassium 3-amino-benzofuran-2-carboxylate undergoes Gould-Jacobs reaction to form pyridone derivatives.

- Subsequent alkylation, hydrolysis, and oxidation steps yield carboxylic acid-functionalized pyrrolidine or pyridone rings.

- Reagents and conditions:

- Alkylation with ethyl iodide or methyl iodide.

- Hydrolysis under alkaline conditions.

- Oxidation with activated manganese dioxide.

- Applications:

- Preparation of antibacterial agents with pyrrolidine or pyridone cores.

- Provides a route to 2-oxopyrrolidine-3-carboxylic acid derivatives.

Though this method is more focused on pyridone derivatives, it informs the synthetic logic for constructing the pyrrolidine-2-one ring system.

Coupling Strategies and Functional Group Transformations

Amide Coupling and Hydrolysis

Coupling of aminopyrrolidine intermediates with benzofuran carboxylic acids or their derivatives is typically achieved using amide bond-forming reagents:

- Reagents:

- BOP, BOP-Cl, TBTU, EDCI/DMAP.

- Organic bases such as triethylamine (TEA) or DIPEA.

- Solvents:

- DMF, dichloromethane, acetonitrile, or THF.

- Conditions:

- 0 to 50 °C, reaction times from 1 to 72 hours.

- Hydrolysis:

- Conversion of esters to acids using bases like NaOH in EtOH/H2O mixtures.

- Example:

Alternative Synthetic Routes and Functionalization

Esterification and Hydrazide Formation

Starting from pyrrolidine carboxylic acids, esterification followed by hydrazinolysis can yield hydrazide intermediates, which are useful for further derivatization:

- Process:

- Acid treated with methanol and catalytic sulfuric acid to form methyl esters.

- Hydrazinolysis of esters to hydrazides.

- Applications:

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- The 8-aminoquinoline directed C–H arylation method is notable for its modularity and efficiency, allowing rapid access to diverse benzofuran derivatives with high regioselectivity and yields.

- The two-step one-pot transamidation protocol simplifies purification and improves overall synthetic efficiency.

- Coupling reactions using modern amide bond-forming reagents provide mild and versatile conditions compatible with sensitive functional groups.

- The Gould-Jacobs reaction and related transformations offer routes to pyrrolidine-2-one cores but may require multiple steps and careful control of reaction conditions.

- Functional group interconversions such as esterification, hydrazinolysis, and hydrazone formation expand the chemical space for derivatives and biological activity studies.

Chemical Reactions Analysis

Types of Reactions

4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The hydrogen atoms on the benzofuran ring can be substituted with halogens or other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce pyrrolidine-3-ol derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid exhibits significant biological activities, making it a candidate for various therapeutic applications. Notable activities include:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can exhibit potent anticancer properties against various cancer cell lines, including A549 cells (human lung cancer) and others. For instance, modifications to the pyrrolidine structure have shown enhanced efficacy against resistant cancer types .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against multidrug-resistant strains of bacteria. Some derivatives have shown promising results against Staphylococcus aureus and other Gram-positive pathogens .

Applications in Medicinal Chemistry

The versatility of this compound extends into several domains within medicinal chemistry:

- Drug Development : The compound serves as a scaffold for synthesizing novel derivatives aimed at enhancing therapeutic efficacy against cancer and microbial infections. Its structural features allow for modifications that can optimize pharmacological properties.

- Mechanism of Action Studies : Interaction studies involving this compound focus on its binding affinity to various biological targets, which are crucial for understanding its therapeutic potential and mechanism of action. Techniques such as molecular docking and affinity assays are commonly employed.

- Synthetic Organic Chemistry : The compound's synthesis involves reactions that highlight its versatility in synthetic pathways, making it valuable in the development of new synthetic methodologies.

Case Studies

Several studies have documented the applications and findings related to this compound:

Mechanism of Action

The mechanism by which 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzofuran ring can interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Comparisons

The target compound’s pyrrolidine core distinguishes it from analogs with larger heterocycles (e.g., piperidine in 4-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester ).

Table 1: Core Structure and Functional Group Comparison

Substituent Effects

Functional Group Interactions

- Carboxylic Acid Position : The 3-carboxylic acid in the target compound and its benzodioxin analog may exhibit similar hydrogen-bonding capabilities, critical for protein interactions.

- Urea Group (): The trifluoromethylphenyl urea substituent in (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... provides additional hydrogen-bond donors/acceptors, enhancing target engagement compared to the target compound’s benzofuran group .

Biological Activity

4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzofuran moiety with a pyrrolidine ring, which may confer distinct pharmacological properties. Recent studies have explored its efficacy against various diseases, including bacterial infections, fungal diseases, and cancer.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Benzofuran ring : A fused aromatic system that contributes to its biological activity.

- Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances its interaction with biological targets.

- Carboxylic acid group : This functional group is crucial for the compound's solubility and reactivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of benzofuran-based carboxylic acids have shown selective inhibition of carbonic anhydrase isoforms associated with cancer:

| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |

|---|---|---|

| 9b | NA | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |

These values suggest that derivative 9e is particularly effective against the MDA-MB-231 breast cancer cell line, indicating a potential mechanism for inducing apoptosis in cancer cells through cell cycle arrest and increased apoptotic rates (up to 34% total apoptosis observed) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens, including resistant strains of bacteria:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | >64 |

| Pseudomonas aeruginosa | >64 |

| Klebsiella pneumoniae | >64 |

These results indicate limited efficacy against Gram-negative bacteria, suggesting that modifications to the structure may be necessary to enhance antimicrobial activity .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Carbonic Anhydrases : The compound has been shown to inhibit specific carbonic anhydrase isoforms that are overexpressed in tumors, leading to reduced tumor growth and metastasis .

- Induction of Apoptosis : Studies have demonstrated that treatment with certain derivatives leads to significant increases in apoptotic markers in cancer cells, indicating a potential therapeutic pathway for cancer treatment .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2-M phase, which is critical for the development of effective anticancer therapies .

Case Studies

A notable study investigated the effects of various benzofuran derivatives on breast cancer cell lines, highlighting the promising anticancer activity of compounds structurally related to this compound. The study utilized flow cytometry and other assays to assess cell viability and apoptosis rates, demonstrating significant therapeutic potential .

Q & A

Q. Q1: What are the standard synthetic protocols for preparing 4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid, and how are intermediates validated?

Methodological Answer: The synthesis typically involves multi-step reactions:

Condensation : React benzofuran derivatives with pyrrolidine precursors under acidic or basic conditions (e.g., using BF₃·Et₂O as a catalyst in CH₂Cl₂) .

Cyclization : Introduce the oxopyrrolidine moiety via intramolecular cyclization, often requiring anhydrous conditions and heat .

Carboxylic Acid Formation : Oxidize or hydrolyze intermediates (e.g., esters) using reagents like KMnO₄ or LiOH .

Q. Validation :

- Intermediates : Monitor via TLC and characterize using / NMR to confirm regiochemistry and purity (>95% by HPLC) .

- Final Product : Confirm stereochemistry via X-ray crystallography (if crystalline) or NOESY NMR .

Advanced Synthesis: Reaction Optimization

Q. Q2: How can researchers optimize reaction conditions to improve yield and enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., Pd/Cu complexes) to enhance ee. For example, palladium-catalyzed coupling improves benzofuran-pyrrolidine linkage efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may require lower temperatures to avoid racemization .

- Temperature Control : Lowering reaction temperatures (e.g., −20°C) can reduce side reactions during cyclization .

Q. Q3: What advanced techniques resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., (2R,3R) vs. (2S,3S)) by analyzing crystal packing and bond angles .

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR spectra differences in chiral centers .

- DFT Calculations : Predict and compare experimental vs. computed NMR chemical shifts (e.g., δ 7.2–8.1 ppm for benzofuran protons) .

Biological Activity and Mechanism

Q. Q4: How do researchers design experiments to evaluate the compound’s enzyme inhibition or receptor-binding activity?

Methodological Answer:

- Target Selection : Prioritize enzymes (e.g., kinases) or receptors (GPCRs) based on structural similarity to known inhibitors .

- Assay Design :

- In Vitro : Use fluorescence polarization for binding affinity (IC₅₀) or microplate-based enzymatic assays (e.g., NADPH depletion for oxidoreductases) .

- SAR Studies : Modify substituents (e.g., fluorination at benzofuran) to correlate structure with activity .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthesis .

Q. Q5: How should researchers address discrepancies in reported biological activities or synthetic yields?

Methodological Answer:

Source Validation : Confirm reagent purity (e.g., CAS 144069-70-5 for intermediates) and exclude unreliable vendors .

Reaction Monitoring : Use in-situ FTIR or LC-MS to detect side products (e.g., dimerization during cyclization) .

Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (>3 replicates) .

Case Study : A reported IC₅₀ of 0.5 μM vs. 2.1 μM may arise from assay conditions (e.g., ATP concentration in kinase assays).

Computational Chemistry Applications

Q. Q6: How can density functional theory (DFT) predict the compound’s reactivity or pharmacokinetics?

Methodological Answer:

- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carbonyl group at C2) .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ≈ 2.1) and CYP450 interactions .

- Solvent Effects : Simulate solvation free energy (e.g., in water vs. DMSO) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.